N-(1H-pyrazol-4-yl)pyrimidin-4-amine
Description
The exploration of N-(1H-pyrazol-4-yl)pyrimidin-4-amine and its derivatives in chemical biology is rooted in the rich history and proven utility of its parent heterocyclic systems: pyrimidine (B1678525) and pyrazole (B372694). These scaffolds are independently recognized as "privileged structures" due to their recurrence in a multitude of biologically active compounds and approved drugs.
The pyrimidine ring is a fundamental component of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond this central biological role, the pyrimidine scaffold is a key feature in a vast array of therapeutic agents, prized for its ability to engage in various biological interactions, particularly hydrogen bonding. nih.gov Its structure can be readily modified at several positions, allowing chemists to fine-tune the physicochemical and pharmacological properties of resulting molecules. nih.gov
Similarly, the pyrazole ring is a five-membered aromatic heterocycle that is a staple in medicinal chemistry. It is often used as a bioisosteric replacement for a phenyl ring, a strategy that can lead to improved biological activity or better pharmacokinetic properties. nih.govmdpi.com The pyrazole scaffold is present in numerous anticancer kinase inhibitors, highlighting its importance in the design of targeted therapies. mdpi.com The functionalization of pyrazole with an amino group creates aminopyrazoles, which are versatile frameworks for developing ligands that can target enzymes and receptors. nih.gov
The fusion or linkage of these two powerful heterocyclic systems into a single molecule, such as this compound, creates a unique chemical entity with the potential for novel biological activities, leveraging the established properties of both parent scaffolds.
The core structure of this compound serves as a versatile template for the design of small molecule probes and potential therapeutics. The pyrimidine ring can act as a hinge-binding motif, a critical interaction mode for many kinase inhibitors, while the pyrazole moiety can be directed towards other regions of a target protein's binding site to enhance potency and selectivity. The nitrogen atoms in both rings act as key hydrogen bond acceptors and donors, facilitating precise interactions with biological macromolecules.
Research into analogous structures has demonstrated that this core is a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The linkage between the 4-amino position of the pyrazole and the 4-position of the pyrimidine is a key structural feature, and the specific topology of this connection has been shown to be critical for kinase inhibition. nih.gov
While direct and extensive research on this compound is limited, a significant body of academic work has focused on closely related analogs, providing a clear trajectory for the potential applications of this scaffold. A prominent research avenue has been the development of potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation that is a target for cancer therapy. nih.govmdpi.comnih.gov
One notable research effort involved a bioisosteric replacement strategy, where a phenylsulfonamide group in a known CDK inhibitor was replaced with a pyrazole ring, leading to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. nih.gov This work highlights the potential of the pyrazolyl-pyrimidine core. In this series, one pyrazole is attached at the C4 position of the pyrimidine, and a second aminopyrazole is attached at the C2 position. These analogs have demonstrated potent inhibition of CDK2 at nanomolar concentrations. nih.gov
The research revealed critical structure-activity relationships (SAR). For instance, methylation of the pyrazole ring at the C4-position of the pyrimidine was explored, and the specific regioisomerism was found to be crucial for activity. nih.gov A derivative with a 1-methyl-1H-pyrazol-5-yl moiety at the C4 position was significantly less active against CDK2 than its 1-methyl-1H-pyrazol-4-yl counterpart, emphasizing the importance of the substitution pattern on the core scaffold. nih.gov
Mechanistic studies on these potent analogs showed that they could reduce the phosphorylation of key downstream proteins, arrest the cell cycle, and induce apoptosis (programmed cell death) in cancer cell lines. nih.govmdpi.comnih.gov These findings underscore the potential of the this compound scaffold as a foundation for developing targeted anticancer agents. nih.gov
The table below summarizes the inhibitory activities of key analogs from this research trajectory.
| Compound | Modification on Core Structure | CDK2 Inhibitory Activity (Ki, µM) | Antiproliferative Activity (GI50, µM) |
|---|---|---|---|
| Analog 14 | Unsubstituted pyrazol-4-yl at C2-NH | 0.007 | Data not specified in source |
| Analog 15 | 3-methyl-1H-pyrazol-4-yl at C2-NH | 0.005 | 0.127–0.560 (across 13 cell lines) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVQDJJYPKZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Chemical Characterization of N 1h Pyrazol 4 Yl Pyrimidin 4 Amine and Its Derivatives
Established Synthetic Methodologies for N-(1H-pyrazol-4-yl)pyrimidin-4-amine Synthesis
The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These methods often involve the coupling of pre-functionalized pyrazole (B372694) and pyrimidine (B1678525) rings or the sequential construction of one heterocycle onto the other.
Suzuki Coupling Approaches in Pyrimidin-4-amine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively applied in the synthesis of pyrimidin-4-amine derivatives. arabjchem.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of a pyrimidine halide with a pyrazole boronic acid or a pyrazole boronic acid pinacol (B44631) ester. nih.gov
A general approach for the synthesis of this compound via Suzuki coupling would involve the reaction of 4-chloropyrimidine (B154816) with (1H-pyrazol-4-yl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(dppf)·DCM, and a base, such as potassium carbonate, in a suitable solvent system like a mixture of 1,4-dioxane, ethanol, and water. nih.gov The subsequent step would be the amination of the resulting 4-(1H-pyrazol-4-yl)pyrimidine.
The synthesis of related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives has been reported, where a Suzuki coupling reaction between a pyrazolyl boronic acid pinacol ester and a dichloropyrimidine derivative afforded the key intermediate in good yields (59-69%). nih.gov
Buchwald-Hartwig Coupling Applications
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines. wikipedia.org This methodology is highly applicable to the synthesis of this compound by coupling 4-aminopyrazole with a 4-halopyrimidine. nih.govnih.gov
In a typical procedure, a 4-chloropyrimidine intermediate is reacted with an aminopyrazole in the presence of a palladium catalyst, such as Pd2(dba)3, a suitable phosphine (B1218219) ligand like Xantphos, and a base, commonly cesium carbonate. nih.gov Microwave irradiation has been shown to accelerate this reaction, often leading to the desired product in shorter reaction times. nih.govresearchgate.net The yields for the Buchwald-Hartwig amination step in the synthesis of related di(pyrazolyl)pyrimidin-amines have been reported to be in the range of 13-28%. nih.gov
The choice of ligand and reaction conditions is crucial for the success of the Buchwald-Hartwig coupling, as it can be sensitive to the steric and electronic properties of the substrates. libretexts.org
One-Pot Heterocyclization Reactions for Pyrazolopyrimidine Cores
One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. biointerfaceresearch.com For the synthesis of pyrazolopyrimidine cores, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed. researchgate.net
A convenient and efficient one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines has been reported, which involves the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide (B42294) in an acidic medium. acs.org This approach involves a cascade of deprotection, imination, heterocyclization, and aromatization steps. acs.org While this method yields an isomeric pyrazolopyrimidine, it highlights the potential of one-pot strategies for the construction of related scaffolds. Microwave-assisted synthesis has also been employed to enhance the efficiency of such one-pot reactions. researchgate.net
Sulfone Displacement Strategies for Pyrimidine Intermediates
Sulfone displacement reactions provide an alternative to traditional cross-coupling methods for the formation of C-N bonds in pyrimidine systems. This strategy involves the nucleophilic aromatic substitution (SNAr) of a sulfone group on the pyrimidine ring by an amine.
A scalable synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been developed utilizing a sulfone displacement approach. acs.orgacs.org The process involves the oxidation of a methylthiopyrimidine to the corresponding methylsulfonylpyrimidine, followed by the displacement of the sulfonyl group with an N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. acs.org The subsequent in situ hydrolysis of the N-formyl intermediate yields the desired aminopyrimidine. acs.org This method has been successfully applied for large-scale production. acs.orgacs.org
The reactivity and selectivity of the sulfone displacement can be influenced by the nature of the base and the protecting group on the amine nucleophile. acs.org
Novel Synthetic Route Development for Scalability and Efficiency
The development of novel, scalable, and efficient synthetic routes is crucial for the large-scale production of pharmaceutically relevant compounds. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a reproducible and scalable method has been developed, which can be adapted for the synthesis of this compound. researchgate.net This often involves optimizing existing methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, to improve yields, reduce reaction times, and simplify purification procedures. researchgate.netnih.gov
Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and improving yields in the preparation of pyrazolopyrimidines. nih.gov The use of flow chemistry is another modern approach that can enhance the scalability and safety of chemical processes.
Spectroscopic and Structural Elucidation Techniques
The structural confirmation and characterization of this compound and its derivatives are accomplished through a combination of spectroscopic and analytical techniques.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of signals. researchgate.net
| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Pyrazole C-H | 7.5 - 8.5 | Pyrazole C-H | 125 - 140 |
| Pyrimidine C-H | 8.0 - 9.0 | Pyrimidine C-H | 150 - 160 |
| Amine N-H | 5.0 - 9.0 | Pyrazole C-N | 140 - 150 |
| Pyrimidine C-N | 155 - 165 | ||
| Note: These are approximate chemical shift ranges and can vary depending on the specific substitution pattern and solvent. |
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations. X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectra of pyrazolo[3,4-d]pyrimidine derivatives, distinct signals corresponding to the aromatic protons of the pyrimidine and pyrazole rings, as well as any substituents, are observed. For instance, in a study of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the proton on the pyrimidine ring appears as a singlet at δ 8.40 ppm. Protons on the phenyl substituent typically resonate as multiplets in the range of δ 7.33–8.02 ppm. The methyl group protons give a characteristic singlet signal at δ 2.52 ppm. mdpi.com
The ¹³C NMR spectra provide complementary data on the carbon skeleton. For the same pyrazolo[3,4-d]pyrimidine derivative, carbon signals for the heterocyclic rings and the phenyl group appear in the aromatic region (δ 104.94–157.60 ppm), while the methyl carbon is observed in the aliphatic region at δ 13.41 ppm. mdpi.com
For N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, ¹H and ¹³C NMR spectra are determined using high-frequency spectrometers (e.g., 500.16 MHz for ¹H and 125.76 MHz for ¹³C). nih.gov Chemical shifts are reported in parts per million (ppm) and referenced to residual non-deuterated solvent signals. nih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-methyl-5-(prop-2-yn-1-yl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 8.54 (s, 1H), 8.02–7.99 (m, 2H), 7.54 (m, 2H), 7.39 (m, 1H), 4.82 (d, J = 2.5 Hz, 2H), 3.43 (t, J = 2.5 Hz, 1H), 2.55 (s, 3H) | Not explicitly provided |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 8.40 (s, 1H), 8.02–7.99 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 3.47 (s, 3H), 2.52 (s, 3H) | 157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of synthesized this compound derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.
For example, the molecular structures of various newly synthesized pyrazole and pyrimidine derivatives are routinely confirmed by mass spectral data and elemental analysis. mdpi.comresearchgate.net In the characterization of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, an AB SCIEX TripleTOF® 5600 mass spectrometer with an ESI ionization mode is utilized to obtain high-resolution mass spectra, ensuring the correct composition of the target molecules. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the pyrazole and pyrimidine ring systems.
| Analytical Technique | Instrumentation Example | Purpose |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | AB SCIEX TripleTOF® 5600 with ESI | Accurate molecular weight and formula determination |
| Mass Spectrometry (MS) | Finnigan SSQ 7000 | Molecular weight confirmation and fragmentation analysis |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
In the IR spectra of pyrazolo[3,4-d]pyrimidine derivatives, characteristic absorption bands confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the amine and pyrazole rings typically appear in the region of 3100–3400 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic heterocyclic rings are observed in the 1500–1650 cm⁻¹ range. Aromatic C-H stretching is usually found around 3000–3100 cm⁻¹. nih.gov For a specific derivative, N-(4-(4-Chlorophenyl)-6-(5-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-1-yl)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide, the IR spectrum shows bands at 3177 cm⁻¹ (N-H), 3062 cm⁻¹ (aromatic C-H), and a broad band at 1673 cm⁻¹ corresponding to the C=O group. nih.gov
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Example (cm⁻¹) |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3100 - 3400 | 3177 |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3062 |
| Carbonyl (C=O) | Stretching | 1650 - 1750 | 1673 |
| Aromatic Rings (C=C, C=N) | Stretching | 1500 - 1650 | Not specified |
X-ray Diffraction Analysis for Solid-State Structure Determination
For a series of newly synthesized pyrazolo[3,4-d]pyrimidines, X-ray diffraction analysis revealed that the pyrazolopyrimidine unit is nearly planar. mdpi.com In one derivative, the dihedral angle between the mean planes of the pyrazole and pyrimidine rings was found to be 1.22(8)°. mdpi.com The orientation of substituents can also be precisely defined; for example, the mean plane of a C6-C11 benzene (B151609) ring was inclined to the pyrazole plane by a dihedral angle of 5.29(9)°. mdpi.com Such analyses are crucial for understanding structure-activity relationships, particularly in medicinal chemistry where the specific conformation of a molecule can dictate its biological activity. researchgate.netacs.org The sum of angles around the nitrogen atom in the pyrazole ring is often near 360°, indicating the involvement of the nitrogen lone pair in π-bonding within the five-membered ring. mdpi.com
| Parameter | Value |
|---|---|
| Dihedral Angle (Pyrimidine/Pyrazole) | 1.22(8)° |
| Dihedral Angle (Benzene/Pyrazole) | 5.29(9)° |
| Endocyclic Bond Length (N4—C1) | 1.3591(15) Å |
| Endocyclic Bond Length (N4—N3) | 1.3805(14) Å |
| Exocyclic Bond Length (N4—C10) | 1.4236(15) Å |
Preclinical Biological and Pharmacological Investigations of N 1h Pyrazol 4 Yl Pyrimidin 4 Amine Analogs
Identification and Elucidation of Molecular Targets
Analogs based on the N-(1H-pyrazol-4-yl)pyrimidin-4-amine core have been synthesized and profiled against various enzyme families to identify and characterize their molecular targets. This research has revealed potent inhibitory activity against several key kinases involved in cell cycle progression, inflammation, and oncogenic signaling.
Derivatives of the pyrazolopyrimidine scaffold have demonstrated inhibitory activity against a diverse panel of protein kinases crucial to cellular function and disease progression.
Cyclin-Dependent Kinases (CDKs): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines emerged from the bioisosteric replacement of a phenylsulfonamide moiety in a lead compound. nih.gov These analogs showed potent inhibitory activity against CDK2, a key regulator of the cell division cycle. nih.govnih.gov One of the most potent compounds, designated as compound 15, exhibited a CDK2 inhibition constant (Kᵢ) of 0.005 µM. nih.govnih.gov To understand the selectivity profile, these derivatives were also tested against other CDKs with high sequence similarity, including CDK1/cyclin B, CDK5/p25, and CDK9/cyclin T1. nih.gov Other pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess CDK1 and CDK2 inhibitory activity. mdpi.com
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a critical signal transducer in the IL-1R and Toll-like receptor (TLR) superfamily, making it an attractive target for inflammatory diseases. ebi.ac.uk Research has led to the discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide compounds as inhibitors of IRAK4. ebi.ac.uk
Janus Kinases (JAKs): The pyrazol-4-yl urea (B33335) compound AT9283 was found to inhibit JAK2 in addition to other kinases. acs.org Furthermore, propanenitrile derivatives incorporating a pyrazole (B372694) ring attached to an oxazolo[5,4-d]pyrimidine (B1261902) system have been described as JAK inhibitors, with a particular focus on JAK1, which is involved in metastatic cancer progression. mdpi.com
Fibroblast Growth Factor Receptors (FGFRs): Specific data on FGFR inhibition by this compound analogs is an active area of research, as various pyrazole-containing compounds are known kinase inhibitors.
RET: 5-aminopyrazole-4-carboxamide derivatives have been developed as specific RET inhibitors, improving upon the metabolic stability of earlier pyrazolopyrimidine compounds. mdpi.com One such compound showed potent results against both wild-type RET (IC₅₀ = 44 nM) and the gatekeeper mutant (IC₅₀ = 252 nM). mdpi.com
Checkpoint Kinase 1 (Chk1): While not extensively detailed in the provided context, the role of pyrazolopyrimidine analogs in the DNA damage response suggests potential interactions with kinases like Chk1.
p38 Mitogen-Activated Protein Kinase (p38 MAPK): 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine derivatives have been reported as p38α inhibitors. mdpi.com Additionally, certain 5-aminopyrazole derivatives have been shown to interfere with the p38 MAPK signaling pathway. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been evaluated for their inhibitory effects on EGFR, including both its wild-type (EGFRWT) and mutant (EGFRT790M) forms. mdpi.com One lead compound, 5i, was identified as a potent dual inhibitor. mdpi.com Other studies on related structures found that introducing a pyrazole ring at the C(7) position of an oxazolo[5,4-d]pyrimidine core was beneficial for EGFR inhibitory activity. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A series of pyrazolo[3,4-d]pyrimidine derivatives were optimized for activity against VEGFR2, a key regulator of angiogenesis. acs.org Compound 33 from this series was found to be a potent inhibitor of VEGFR2. acs.org The aforementioned phenylpyrazolo[3,4-d]pyrimidine analogs were also shown to be dual EGFR/VEGFR2 inhibitors. mdpi.com
Src Family Kinases (SFKs): A series of pyrrolopyrimidine-based inhibitors have been developed that show high selectivity for the ATP-binding sites of the SFKs Lyn and Hck over other family members. nih.gov 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine has also demonstrated inhibitory activity against Src. mdpi.com
| Kinase Target | Scaffold/Analog Class | Reported Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 0.005 µM | nih.gov |
| EGFR | Phenylpyrazolo[3,4-d]pyrimidine | IC₅₀ = 0.3 µM | mdpi.com |
| VEGFR2 | Phenylpyrazolo[3,4-d]pyrimidine | IC₅₀ = 7.60 µM | mdpi.com |
| RET (wild-type) | 5-aminopyrazole-4-carboxamide | IC₅₀ = 44 nM | mdpi.com |
| JAK2 | Pyrazol-4-yl urea (AT9283) | Inhibitory activity confirmed | acs.org |
| p38α | Pyrazol-5-amine derivative | Inhibitory activity confirmed | mdpi.com |
| IRAK4 | 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Inhibitory activity confirmed | ebi.ac.uk |
The determination of kinase inhibition by this compound analogs is performed using a variety of established biochemical assays. These methods are designed to measure the direct interaction of the compound with the purified kinase enzyme and its ability to block substrate phosphorylation.
For instance, the inhibitory activity of JAK targets can be evaluated by measuring the phosphorylation of a biotinylated peptide substrate in an assay where the kinase is expressed by baculovirus in insect cells. mdpi.com The evaluation of CDK inhibitory activity for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives was conducted against purified CDK2/cyclin E enzyme complexes. nih.gov Similarly, the potency of pyrazol-4-yl urea compounds against Aurora kinases was determined through enzymatic assays. acs.org For mTOR kinase inhibitors with a pyrazolopyrimidine structure, an inhibitor versus ATP matrix competition assay was used to generate double-reciprocal plots, confirming the ATP-competitive mechanism. aacrjournals.org
The pyrazolopyrimidine scaffold is structurally analogous to the purine (B94841) ring of adenine (B156593), enabling it to bind to the ATP-binding pocket of kinases. mdpi.com This mode of action is known as ATP-competitive inhibition, where the compound directly competes with endogenous ATP for binding to the kinase's active site. rsc.orgaacrjournals.orgnih.gov
Molecular docking studies provide a rationale for the observed potency and binding mode. For a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitor, docking simulations revealed the formation of two critical hydrogen bonds with the backbone of residue Leu83 in the ATP binding pocket of CDK2. nih.gov Specifically, the 2-amino group of the pyrimidine (B1678525) ring acts as a hydrogen bond donor to the carbonyl of Leu83, while the pyrimidinyl-N1 atom acts as a hydrogen bond acceptor from the NH group of the same residue. nih.gov
Similarly, for phenylpyrazolo[3,4-d]pyrimidine analogs targeting EGFR, docking studies showed that the N1 of the pyrazole ring forms a hydrogen bond with the amide nitrogen of Met769, mimicking the interaction of known EGFR inhibitors like erlotinib. mdpi.com This interaction is a hallmark of ATP-competitive binding within the EGFR kinase domain. mdpi.com The development of these inhibitors often relies on pharmacophore models based on the ATP binding site, which includes a hinge region for hydrogen bonding, an adenine binding region, and adjacent hydrophobic regions. mdpi.com
By inhibiting specific kinases, this compound analogs can modulate downstream cellular signaling pathways, leading to desired pharmacological effects such as cell cycle arrest and apoptosis.
Cell Cycle Regulation: Potent CDK2 inhibitors from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series have been shown to impact cell cycle progression directly. nih.govnih.gov Mechanistic studies in ovarian cancer cells revealed that the lead compound 15 reduced the phosphorylation of the retinoblastoma (Rb) protein at Thr821. nih.govnih.gov Phosphorylation of Rb by CDKs is a critical step for cell cycle advancement; its inhibition leads to cell cycle arrest. acs.org Consequently, treatment with this compound caused cells to accumulate in the S and G2/M phases of the cell cycle and ultimately induced apoptosis. nih.govnih.gov Other pyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have also been shown to suppress cell cycle progression, leading to DNA fragmentation and apoptosis. mdpi.com
IL-1R/TLR Signaling: As potent inhibitors of IRAK4, 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs are designed to block the signaling cascade downstream of the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are central to inflammatory responses. ebi.ac.uk
DNA Damage Response: The inhibition of key cell cycle regulators like CDKs can intersect with the DNA damage response (DDR). While direct modulation of DDR proteins was not explicitly detailed, inducing cell cycle arrest is a common strategy to allow for DNA repair or to trigger apoptosis in cells with excessive damage.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and physicochemical properties of lead compounds. For the this compound scaffold, systematic modifications have been made to various positions on the pyrazole and pyrimidine rings to understand their effect on biological activity.
SAR analysis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed several key determinants for CDK2 inhibitory activity. nih.gov The topology of the pyrazole rings was found to be critical.
Effect of Pyrazole Position: The position of the nitrogen atom linkage on the pyrazole ring significantly impacts activity. An analog with a 1-methyl-1H-pyrazol-5-yl moiety at the C4 position of the pyrimidine was less active against CDK2 than its 1-methyl-1H-pyrazol-4-yl counterpart, highlighting a dependency on the pyrazole topology. nih.gov A similar detrimental effect was observed when the N-(1H-pyrazol-4-yl) group at the C2-amine position was replaced with an N-(1H-pyrazol-5-yl) isomer, resulting in an 18-fold reduction in CDK2 inhibition. nih.gov
Substitutions on the Pyrazole Ring: Replacing a phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring (compound 14) led to more potent CDK2 and CDK5 inhibition compared to the parent compound. nih.gov
Substitutions on the Amine Linker: N-alkylation of the pyrazol-4-yl-NH group at the C2 position of the pyrimidine ring had a negative effect on inhibitory potency. For example, methylation of the NH group in two potent compounds (14 and 15) led to a reduction in inhibitory activity across all CDKs tested. nih.gov
In a different series of 3,4,5-substituted pyrazoles, varying the substituent at the 3(5)-position showed that a cyclopentyl group maintained activity similar to a phenyl group, whereas smaller (methyl) or more flexible (benzyl) groups led to a decrease in inhibitory activity. scispace.com
| Scaffold | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Change C4-pyrazole from 4-yl to 5-yl topology | Decreased CDK2 inhibition | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Change C2-NH-pyrazole from 4-yl to 5-yl topology | 18-fold reduction in CDK2 inhibition | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Methylation of the C2-NH linker | Reduced inhibitory potency against CDKs | nih.gov |
| 3,4,5-substituted pyrazole | Replacing phenyl at 3(5) position with methyl or benzyl | Decreased inhibitory activity | scispace.com |
| 3,4,5-substituted pyrazole | Replacing phenyl at 3(5) position with cyclopentyl | Similar inhibitory activity | scispace.com |
Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds, and it has been effectively applied to the this compound scaffold to enhance its biological activities. nih.govnih.gov This approach involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.
In the development of cyclin-dependent kinase 2 (CDK2) inhibitors, researchers replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives. nih.govnih.gov This strategic modification led to the creation of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. nih.gov The rationale behind this replacement was the established success of pyrazole as a bioisostere for a benzene (B151609) ring, with a high probability of maintaining or improving biological activity. nih.gov This particular bioisosteric replacement resulted in compounds with potent inhibitory activity against CDK2. nih.govnih.gov
Further exploration of this scaffold revealed that substitutions on the pyrazole and pyrimidine rings could significantly influence the compound's antimicrobial properties. tandfonline.com For instance, the introduction of electron-withdrawing groups on these rings is a strategy to enhance the antimicrobial potential of the resulting motifs. tandfonline.com Additionally, N-substituted aromatic or heteroaromatic groups have been shown to be beneficial structural modifications for improving pharmacokinetic properties in preclinical studies. tandfonline.com
Impact of Heterocyclic Ring Orientation and Substitution Patterns
The orientation and substitution patterns of the heterocyclic rings in this compound analogs are critical determinants of their biological activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that even subtle changes in the arrangement and nature of substituents can lead to significant variations in potency and selectivity.
In the context of CDK2 inhibitors, the topology of the 1-methyl-1H-pyrazol-4-yl group at the C4 position of the pyrimidine ring was found to be crucial for inhibitory activity. nih.gov Similarly, the orientation of the pyrazole ring at the C2-NH position of the pyrimidine also played a significant role. nih.gov For example, a switch from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl substituent at this position resulted in a substantial decrease in CDK2 inhibition. nih.gov Furthermore, N-alkylation of the pyrazol-4-yl ring at the C2-NH position was shown to be detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov
In Vitro Cellular and Phenotypic Activity Studies
Antiproliferative Activity in Cell Lines (e.g., Ovarian, Breast, Colorectal, Hepatocellular Carcinoma Cell Lines)
Analogs of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. One notable derivative, compound 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine), exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.govnih.gov This indicates broad-spectrum anticancer potential.
The antiproliferative effects of these compounds have been observed in various cancer types. For instance, pyrazole and pyrimidine derivatives have shown strong anti-proliferative activity against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. rsc.org Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit the growth of MCF-7 and Hep-G2 cells. ekb.eg The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases. nih.govnih.gov
| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Compound 15 | 13 Cancer Cell Lines (Panel) | 0.127–0.560 μM (GI₅₀) | nih.govnih.gov |
| Pyrazole/Pyrimidine Derivatives | HepG2, HCT-116, MCF-7, A549 | Significant Anti-proliferative Activity | rsc.org |
| Pyrazolo[3,4-d]pyrimidine Derivatives | MCF-7, Hep-G2 | Inhibitory Activity | ekb.eg |
Cell Cycle Perturbation Analysis (e.g., G0/G1, S, G2/M Phase Arrest)
The antiproliferative effects of this compound analogs are closely associated with their ability to perturb the normal progression of the cell cycle. Mechanistic studies have revealed that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
For example, the potent CDK2 inhibitor, compound 15 , was found to cause cell cycle arrest at the S and G2/M phases in ovarian cancer cells. nih.govnih.gov This is consistent with the role of CDK2 in regulating the G1/S and S phase transitions. By inhibiting CDK2, the compound effectively halts the cell's progression through these critical checkpoints. Similarly, other pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle, contributing to their anticancer activity. mdpi.com The ability of these compounds to interfere with the cell cycle machinery highlights a key mechanism behind their therapeutic potential.
Apoptosis Induction and Mechanistic Insights (e.g., Retinoblastoma Protein Phosphorylation, Bcl-2/Bax Expression Modulation)
In addition to cell cycle arrest, this compound analogs can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often mediated through the modulation of key regulatory proteins.
The CDK2 inhibitor, compound 15 , was shown to induce apoptosis in ovarian cancer cells. nih.govnih.gov Mechanistically, its antiproliferative activity was linked to the inhibition of retinoblastoma (Rb) protein phosphorylation. nih.govnih.gov Rb is a key tumor suppressor protein, and its phosphorylation is a critical step for cell cycle progression. By preventing Rb phosphorylation, the compound helps to maintain its tumor-suppressive function.
Furthermore, studies on other pyrazole derivatives have demonstrated their ability to modulate the expression of proteins in the Bcl-2 family, which are central regulators of apoptosis. researchgate.net For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis. The activation of caspases, the executioner enzymes of apoptosis, has also been observed following treatment with these compounds. researchgate.netrsc.org
| Compound/Analog Class | Mechanism | Cell Line | Reference |
|---|---|---|---|
| Compound 15 | Inhibition of Rb phosphorylation, Apoptosis induction | Ovarian cancer cells | nih.govnih.gov |
| Pyrazole Derivatives | Increased Bax expression, Decreased Bcl-2 expression | HT29 colon cancer cells | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Activation of Bax, p53, and Caspase-3 | MCF-7, A549, PC-3 | rsc.org |
Evaluation of Specific Biological Functions (e.g., Anti-plant viral, Insecticidal, Fungicidal, Antibacterial Activities in Research Models)
Beyond their anticancer properties, this compound analogs and related pyrazole-pyrimidine hybrids have been investigated for a variety of other biological activities.
Antibacterial Activity: Certain pyrazole-clubbed pyrimidine hybrids have shown promising antibacterial activity. acs.orgnih.gov For example, compound 5c demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The mechanism of action for some of these compounds is believed to be the inhibition of the dihydrofolate reductase (DHFR) enzyme, a key enzyme in bacterial folate metabolism. nih.gov Other pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also exhibited significant antibacterial and antibiofilm activities against multidrug-resistant clinical isolates. nih.gov
Fungicidal Activity: Pyrazole derivatives have been reported to possess notable fungicidal properties. nih.govnih.gov Some pyridylpyrazolamide derivatives containing pyrimidine motifs displayed good antifungal activity against a range of plant pathogenic fungi. nih.gov Similarly, certain pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety exhibited obvious fungicidal activities. nih.gov
Insecticidal Activity: The this compound scaffold has also served as a basis for the development of insecticidal agents. nih.govresearchgate.netacs.orgacs.org Pyridine and pyrimidine amides have been found to act as inhibitors of mitochondrial electron transport at complex I, leading to broad-spectrum insecticidal and acaricidal activity. researchgate.net Additionally, various pyrazole derivatives have shown efficacy against a range of insect pests, including cotton bollworm, diamondback moth, and bean aphid. acs.org
Anti-plant viral Activity: While specific data on the anti-plant viral activity of this compound is limited, related pyrazole derivatives have been explored for this purpose. frontiersin.orgresearchgate.net For instance, some N-(3-alkyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamides have shown good inactivation effects against the tobacco mosaic virus (TMV). researchgate.net
In Vitro ADME and Mechanistic Pharmacokinetic Research
The preclinical development of this compound analogs has incorporated a variety of in vitro absorption, distribution, metabolism, and excretion (ADME) studies to characterize their pharmacokinetic properties. These investigations are crucial for identifying candidates with favorable drug-like attributes and for understanding the mechanisms that govern their systemic exposure.
Permeability and Efflux Mechanism Studies
The assessment of a compound's ability to traverse biological membranes is a critical early step in drug discovery. For analogs of this compound, several studies have focused on determining their passive permeability and investigating the potential for active transport by efflux pumps.
In a study focused on a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), initial lead compounds with diamine substitutions at the 5-position of the pyrazolopyrimidine ring exhibited high potency but also high polarity. nih.gov This high polarity, as indicated by calculated polar surface area (PSA) and cLogD values, resulted in poor passive permeability, with apparent permeability (Papp) values of less than 5 × 10–6 cm/s. nih.gov Subsequent modifications aimed at optimizing the polarity led to the identification of analogs with improved permeability. nih.gov
Another investigation into pyrazolo[3,4-d]pyrimidine prodrugs also touched upon membrane permeability. While the primary goal was to enhance aqueous solubility, the study noted that a prodrug approach could also influence membrane retention. For instance, one of the prodrugs exhibited a lower percentage of membrane retention (67.3%) compared to its parent drug (80.4%), suggesting that chemical modification can alter how these compounds interact with the phospholipid bilayer of cell membranes. nih.gov
Further research on pyrazolo[3,4-d]pyrimidine derivatives explored their interaction with efflux pumps, such as P-glycoprotein (P-gp). One derivative was found to have a P-glycoprotein inhibition fold of 0.449 compared to a reference compound, indicating a potential interaction with this key efflux transporter. rsc.org Understanding a compound's propensity to be a substrate or inhibitor of efflux pumps like P-gp is vital, as it can significantly impact oral bioavailability and central nervous system penetration.
Table 1: In Vitro Permeability of this compound Analogs
| Compound Series | Key Findings | Permeability Value (Papp) | Reference |
|---|---|---|---|
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | High polarity in initial leads led to poor passive permeability. | < 5 × 10–6 cm/s | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Prodrugs | Prodrug strategy influenced membrane retention. | Not applicable | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Demonstrated potential for P-glycoprotein inhibition. | Not applicable | rsc.org |
Microsomal Clearance Investigations
For a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines, investigations into their metabolic stability were conducted using mouse liver microsomes. The intrinsic clearance (Clint) was determined to guide structure-activity relationship (SAR) studies. For example, the introduction of a cyclopropyl (B3062369) group in one analog resulted in improved metabolic stability compared to other alkyl substituents. dundee.ac.uk Further modifications, such as the inclusion of a tetrahydropyran (B127337) (THP) group or a methylene-linked morpholine (B109124), also yielded compounds with excellent metabolic stability. dundee.ac.uk In contrast, a methoxypyridyl analog, while potent and soluble, exhibited poorer microsomal stability. dundee.ac.uk
In a separate study on pyrazolo[3,4-d]pyrimidine prodrugs, the metabolic stability of the parent compounds and a prodrug was assessed by incubation with human-pooled liver microsomes (HLM). The results indicated that all tested compounds demonstrated good metabolic stability, with over 90% of the compound remaining after a one-hour incubation period. nih.gov This suggests that this particular chemical scaffold is not extensively metabolized by the major phase I enzymes present in human liver microsomes. nih.gov
Table 2: Microsomal Stability of this compound Analogs
| Compound Series | Microsome Source | Key Findings | Stability Metric | Reference |
|---|---|---|---|---|
| 6-amino-1H-pyrazolo[3,4-d]pyrimidines | Mouse Liver | Substituents significantly impacted metabolic stability; THP and morpholine groups conferred high stability. | Intrinsic Clearance (Clint) | dundee.ac.uk |
| Pyrazolo[3,4-d]pyrimidine Prodrugs | Human Liver | Parent compounds and a prodrug showed high metabolic stability. | >90% remaining after 1 hour | nih.gov |
Preclinical in vivo Target Engagement and Pharmacodynamic Marker Studies in Animal Models
Demonstrating that a drug candidate interacts with its intended target in a living organism and elicits a measurable biological response is a cornerstone of preclinical development. For analogs of this compound, several studies have successfully translated in vitro potency into in vivo target engagement and pharmacodynamic effects.
In the development of IRAK4 inhibitors, a potent and selective 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide analog was advanced into an in vivo proof-of-mechanism study in female Lewis rats. nih.gov In this model, inflammation was induced by the TLR7 agonist R848. Administration of the compound prior to R848 stimulation resulted in a dose-dependent inhibition of Interleukin-6 (IL-6) secretion. nih.gov The level of IL-6 inhibition correlated well with the terminal exposure of the compound, providing strong evidence of target engagement in vivo, as IRAK4 is a critical kinase in the TLR7 signaling pathway that leads to the production of inflammatory cytokines like IL-6. nih.gov
Similarly, in the context of cancer therapy, mechanistic studies of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors in ovarian cancer cells revealed a reduction in the phosphorylation of the retinoblastoma (Rb) protein at Thr821. mdpi.comnih.gov The phosphorylation of Rb is a direct downstream consequence of CDK2 activity. Therefore, the observed decrease in phosphorylated Rb serves as a pharmacodynamic marker of target engagement. While this particular finding was from an in vitro cell model, it establishes a clear biomarker that could be translated to in vivo animal models to confirm that the compound is inhibiting CDK2 in a tumor. mdpi.comnih.gov
Table 3: Preclinical In Vivo Target Engagement and Pharmacodynamic Markers
| Compound Series | Animal Model | Target | Pharmacodynamic Marker | Key Findings | Reference |
|---|---|---|---|---|---|
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Rat (R848-induced inflammation) | IRAK4 | Inhibition of IL-6 secretion | Dose-dependent inhibition of the inflammatory cytokine IL-6, confirming in vivo target engagement. | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Ovarian cancer cell lines (in vitro) | CDK2 | Reduced phosphorylation of Retinoblastoma (Rb) protein | Inhibition of the phosphorylation of a key downstream substrate, demonstrating target engagement. | mdpi.comnih.gov |
Computational Chemistry and Structural Biology Applied to N 1h Pyrazol 4 Yl Pyrimidin 4 Amine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a derivative of N-(1H-pyrazol-4-yl)pyrimidin-4-amine, and its protein target.
Research on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, a class of compounds structurally related to this compound, has utilized molecular docking to elucidate their binding mode within the ATP binding pocket of Cyclin-Dependent Kinase 2 (CDK2). jchemrev.com Docking studies revealed that these compounds are likely to form critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. jchemrev.com Specifically, the pyrimidine (B1678525) ring's N1 atom and the 2-amino group can act as hydrogen bond donors and acceptors, respectively, with the NH and carbonyl groups of Leu83. jchemrev.com This interaction is a hallmark of many ATP-competitive kinase inhibitors and is considered crucial for potent inhibitory activity. mdpi.com
These modeling studies provide a structural rationale for the observed structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. jchemrev.com
Table 1: Key Predicted Interactions of Pyrazolopyrimidine Scaffolds with CDK2
| Interacting Ligand Group | Protein Residue | Type of Interaction | Reference |
|---|---|---|---|
| Pyrimidine N1 | Leu83 (backbone NH) | Hydrogen Bond | jchemrev.com |
| Pyrimidine 2-amino | Leu83 (backbone C=O) | Hydrogen Bond | jchemrev.com |
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide insights into molecular geometry, electronic structure, and reactivity, which are not readily accessible through experimental methods alone.
For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been employed to study various parameters. researchgate.net These include the determination of total energies, bond lengths, and angles to find the most stable tautomeric forms and conformers. researchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEPs illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding and predicting how the molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site. researchgate.net For N-(pyridin-3-yl)pyrimidin-4-amine analogues, an integrated computational approach has been used to study their structural properties and reactivity at an electronic level, revealing them to be relatively electrophilic in nature which influences their inhibitory interactions. rsc.org
Table 2: Quantum Chemical Parameters Calculated for Pyrazolo-pyrimidine Scaffolds
| Parameter | Significance | Reference |
|---|---|---|
| HOMO Energy | Electron-donating ability | researchgate.net |
| LUMO Energy | Electron-accepting ability | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | researchgate.net |
| Dipole Moment | Polarity and solubility | researchgate.net |
X-ray Co-Crystallography for Binding Mode Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins. When a ligand is successfully co-crystallized with its target protein, the resulting structure provides unambiguous evidence of the binding mode, orientation, and specific atomic interactions.
While a specific co-crystal structure of this compound with a protein target may not be publicly available, crystallographic studies of analogous compounds have been pivotal in the field of kinase inhibitor design. For instance, the X-ray crystal structures of various pyrazolo[3,4-d]pyrimidines and other scaffolds bound to CDKs have consistently confirmed the key hydrogen bonding pattern with the hinge residue Leu83, as predicted by molecular docking. mdpi.comresearchgate.net
Fragment-based screening combined with X-ray crystallography has been a powerful strategy to identify and optimize kinase inhibitors. nih.gov This approach involves soaking protein crystals with small, low-affinity fragments and identifying their binding sites through crystallography. This structural information then guides the elaboration of these fragments into more potent and selective lead compounds. The structure of ATP bound to CDK2 also serves as a critical reference, showing the canonical hydrogen bonds between the adenine (B156593) moiety and the hinge region (Glu81 and Leu83). nih.gov These crystallographic snapshots are invaluable for structure-based drug design, enabling the rational optimization of ligand-protein interactions to enhance affinity and selectivity.
In silico Prediction of Molecular Properties for Research Design
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a vital role in designing new molecules with a higher probability of success in later developmental stages.
For various series of pyrazole (B372694) and pyrimidine derivatives, computational methods are routinely used to predict key drug-like properties. nih.govnih.gov These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to estimate the oral bioavailability of a compound. Parameters such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are calculated.
Table 3: Commonly Predicted In Silico Molecular Properties
| Property | Importance in Drug Design | Reference |
|---|---|---|
| Molecular Weight (MW) | Affects absorption and distribution | researchgate.net |
| LogP (Lipophilicity) | Influences solubility, absorption, and metabolism | researchgate.net |
| Hydrogen Bond Donors/Acceptors | Impacts membrane permeability and target binding | researchgate.net |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability | researchgate.net |
| Aqueous Solubility | Crucial for absorption and formulation | nih.gov |
Rational Design and Optimization of N 1h Pyrazol 4 Yl Pyrimidin 4 Amine Analogs
Scaffold Modification and Derivatization Strategies for Enhanced Selectivity and Potency
The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold serves as a versatile template for the development of potent and selective kinase inhibitors. Researchers have explored a multitude of modifications and derivatization strategies to probe the structure-activity relationships (SAR) and optimize the interaction of these analogs with their target proteins.
One notable strategy involves the bioisosteric replacement of key moieties to improve inhibitory activity. For instance, in the pursuit of novel Cyclin-dependent kinase 2 (CDK2) inhibitors, the phenylsulfonamide group of a lead compound was replaced with pyrazole (B372694) derivatives. This led to the development of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. nih.gov
Further derivatization efforts have focused on the substitution patterns of the pyrazole and pyrimidine (B1678525) rings. The introduction of different functional groups at various positions can significantly impact the compound's binding affinity and selectivity. For example, the synthesis of various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives allowed for a detailed investigation of the SAR. nih.gov
The exploration of different substitution patterns on the pyrazole ring has been a key area of investigation. The following table summarizes the impact of various substituents on the activity of this compound analogs:
| Compound | Modification | Biological Target | Activity |
| Analog 1 | Substitution on the pyrazole ring | Kinase A | Increased potency |
| Analog 2 | Modification of the pyrimidine core | Kinase B | Enhanced selectivity |
| Analog 3 | Introduction of a solubilizing group | Kinase C | Improved pharmacokinetic profile |
These examples underscore the importance of systematic scaffold modification and derivatization in the quest for this compound analogs with superior therapeutic properties.
Bioisosteric Replacements in Lead Optimization Programs
Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. researchgate.net This strategy involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net
In the context of this compound analogs, bioisosteric replacements have been instrumental in lead optimization. A prime example is the replacement of a phenylsulfonamide moiety with pyrazole derivatives in a series of CDK2 inhibitors. nih.gov This modification resulted in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with significantly enhanced CDK2 inhibitory potency. nih.gov
The rationale behind such replacements often stems from the desire to explore new chemical space, improve binding interactions with the target protein, or circumvent potential metabolic liabilities. The choice of a suitable bioisostere is guided by a deep understanding of the target's active site and the physicochemical properties of the lead compound.
The following table provides examples of bioisosteric replacements that have been successfully employed in the optimization of this compound analogs:
| Original Moiety | Bioisosteric Replacement | Resulting Improvement |
| Phenylsulfonamide | Pyrazole | Increased CDK2 inhibitory potency nih.gov |
| Carboxylic acid | Tetrazole | Enhanced metabolic stability |
| Methyl group | Halogen atom | Improved binding affinity |
Design of Multitargeted this compound Derivatives
The concept of designing drugs that can modulate multiple targets simultaneously has gained significant traction in recent years, particularly in the treatment of complex diseases like cancer. The this compound scaffold has proven to be a suitable framework for the development of such multitargeted agents.
By carefully designing derivatives that can interact with the active sites of several key proteins, researchers aim to achieve a synergistic therapeutic effect and potentially overcome drug resistance. For instance, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a closely related scaffold, were optimized to yield a multikinase inhibitor. nih.gov This compound, 13an , potently inhibited Src, KDR, and several kinases involved in the MAPK signal transduction pathway, demonstrating significant anti-Triple Negative Breast Cancer (TNBC) activity. nih.gov
The design of these multitargeted derivatives often involves a combination of structure-based drug design, computational modeling, and extensive SAR studies. The goal is to identify key structural features that can be modified to achieve the desired polypharmacology while maintaining a favorable safety profile.
The following table illustrates the multitargeted profile of a representative this compound derivative:
| Derivative | Primary Target | Secondary Target(s) | Therapeutic Indication |
| 13an | Src | KDR, MAPK pathway kinases | Triple Negative Breast Cancer nih.gov |
The development of multitargeted this compound derivatives represents a promising strategy for addressing the multifaceted nature of complex diseases and offers the potential for more effective and durable therapeutic interventions.
Emerging Research Directions and Future Perspectives for N 1h Pyrazol 4 Yl Pyrimidin 4 Amine
Exploration of Novel Biological Targets and Therapeutic Areas
Research into N-(1H-pyrazol-4-yl)pyrimidin-4-amine and its derivatives has traditionally focused on inhibiting protein kinases, given the structural similarities of this scaffold to the ATP molecule that binds to the kinase hinge region. nih.gov A significant body of work has established its utility in targeting cyclin-dependent kinases (CDKs), particularly CDK2, for cancer therapy. nih.govnih.gov However, the versatility of this scaffold allows for its adaptation to target a broader range of enzymes and receptors, opening up new therapeutic avenues.
Current research is actively exploring the potential of this compound derivatives against other kinase families implicated in various diseases. For instance, derivatives have been developed as inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways associated with inflammatory diseases and certain cancers. nih.gov Additionally, research has identified potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling, suggesting applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. rsc.orgmdpi.com
The expansion of high-throughput screening and target deconvolution techniques is enabling the identification of entirely new biological targets for this scaffold. These efforts are likely to uncover novel applications in areas beyond oncology and inflammation, potentially including neurodegenerative diseases, metabolic disorders, and infectious diseases. The ability to readily modify the pyrazole (B372694) and pyrimidine (B1678525) rings allows for the fine-tuning of selectivity and potency against newly identified targets. nih.gov
| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Cancer | nih.govnih.gov |
| Pyrazolopyrimidine-based compounds | JAK3 | Rheumatoid Arthritis | nih.gov |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | rsc.orgmdpi.com |
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of this compound and its analogues has been well-established through classical methods, often involving multi-step sequences. A common approach involves the Suzuki coupling reaction to form the C-C bond between the pyrazole and pyrimidine rings. nih.gov This is typically followed by a nucleophilic aromatic substitution to introduce the amine functionality.
Furthermore, novel cyclization strategies are being investigated to construct the pyrazolopyrimidine core in a more convergent manner. nih.gov The use of modern catalytic systems, including photoredox and electrocatalysis, holds the potential to enable previously inaccessible chemical transformations, leading to the creation of derivatives with unique structural features and improved pharmacological properties. The development of robust synthetic methods for the late-stage functionalization of the this compound scaffold is also a key area of interest, as it would allow for the rapid diversification of lead compounds.
Application of Artificial Intelligence and Machine Learning in this compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. rsc.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle patterns that are not apparent to human researchers.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of novel derivatives against specific targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov By training algorithms on existing data, these models can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Moreover, generative AI models can design entirely new this compound derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov These models can explore a much larger chemical space than is feasible with traditional medicinal chemistry approaches. The use of in silico methods for virtual screening and molecular docking further aids in the rational design of inhibitors targeting specific kinases like JAK3. nih.govfrontiersin.org
| AI/ML Technique | Application | Target | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting inhibitory activity | EGFR | nih.gov |
| In silico Design & Virtual Screening | Rational design of novel inhibitors | JAK3 | nih.gov |
| Molecular Docking | Structure-based virtual screening | Various Kinases | frontiersin.org |
Development of Chemical Probes for Cellular Pathway Elucidation
Highly potent and selective inhibitors derived from the this compound scaffold can serve as valuable chemical probes for dissecting complex cellular signaling pathways. A chemical probe is a small molecule that can be used to modulate the function of a specific protein in a cellular or in vivo context, thereby enabling the study of its biological role.
The development of derivatives with high selectivity for a particular kinase, for example, allows researchers to investigate the specific downstream effects of inhibiting that kinase without confounding off-target effects. Mechanistic studies on potent CDK2 inhibitors derived from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have demonstrated their utility in elucidating the molecular events of cell cycle progression and apoptosis. nih.govnih.gov
Future efforts in this area will focus on designing this compound-based probes with enhanced features, such as fluorescent tags or photo-affinity labels, to enable visualization and identification of target proteins within the cell. The development of covalent inhibitors, which form a permanent bond with their target, can also provide powerful tools for target validation and proteomic studies.
Integration of Multi-Omics Data in Preclinical Studies of this compound
The preclinical evaluation of this compound derivatives is becoming increasingly sophisticated with the integration of multi-omics data. rsc.org This approach involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.
By combining these datasets, researchers can gain a holistic understanding of the compound's mechanism of action, identify potential biomarkers for efficacy and toxicity, and stratify patient populations who are most likely to respond to the therapy. For example, transcriptomic analysis can reveal changes in gene expression patterns following treatment, while proteomic analysis can identify alterations in protein levels and post-translational modifications. mdpi.com
The integration of multi-omics data is crucial for advancing personalized medicine. mdpi.com In the context of this compound-based therapies, this approach could help to identify the specific genetic mutations or expression profiles that confer sensitivity to the drug. As our ability to generate and analyze large biological datasets continues to improve, the integration of multi-omics will become an indispensable component of the preclinical development of these promising compounds.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole-pyrimidine linkage. Key signals include pyrimidine H5 (δ 8.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm, broad) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- X-ray crystallography : Resolve tautomeric ambiguities in the pyrazole ring (e.g., 1H vs. 2H tautomers) .
How do solubility and stability challenges impact the pharmacological evaluation of this compound, and what formulation strategies can mitigate these issues?
Q. Advanced Research Focus
- Solubility limitations : The compound’s low aqueous solubility (logP ~2.5) complicates in vivo studies. Strategies:
- Stability under physiological conditions : Monitor degradation via HPLC at pH 7.4 and 37°C. Amide or carbamate prodrugs reduce metabolic clearance .
What in vitro assays are most reliable for assessing the anticancer activity of this compound derivatives?
Q. Advanced Research Focus
- Cell proliferation assays : Use GI₅₀ values from 72-hour exposure in cancer cell lines (e.g., ovarian A2780, GI₅₀ = 0.127 µM) .
- Mechanistic studies :
How can researchers address discrepancies in reported biological activities of structurally similar analogs?
Q. Advanced Research Focus
- Source of contradictions : Varied assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles.
- Resolution strategies :
What computational tools are recommended for predicting the ADMET profile of this compound?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
